Methyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate
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Overview
Description
Methyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of Methyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazolone intermediate. This intermediate is then esterified with methyl chloroacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate.
Chemical Reactions Analysis
Methyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols.
Scientific Research Applications
Methyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Methyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate can be compared with other pyrazole derivatives such as:
- Methyl 2-(3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate
- Ethyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate These compounds share similar structures but differ in their substituents, which can lead to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific substituent pattern, which can impart distinct properties and functionalities.
Biological Activity
Methyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique pyrazole ring structure which is known for various biological activities. The molecular formula is C12H16N2O3, with a molecular weight of approximately 232.27 g/mol.
1. Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that certain pyrazole derivatives significantly reduced the viability of various cancer cell lines, including breast and prostate cancer cells .
A notable study reported that a related pyrazole compound exhibited a reduction in tumor size in xenograft models, suggesting strong in vivo efficacy against aggressive cancer types . The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.
2. Anti-inflammatory Effects
Pyrazole derivatives have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase), which are pivotal in the inflammatory response . This suggests potential therapeutic applications in treating inflammatory diseases.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Variations in substituents on the pyrazole ring have been shown to affect potency and selectivity against specific biological targets. For instance:
Substituent | Effect on Activity |
---|---|
Methyl group at position 5 | Enhances antitumor activity |
Ethyl group at position 2 | Improves solubility and bioavailability |
Aromatic substitutions | Modulate receptor binding affinity |
Case Study 1: Anticancer Efficacy
In a study published in a leading medical journal, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer efficacy against MDA-MB-231 cells (a model for triple-negative breast cancer). The findings revealed that compounds with similar structural motifs to this compound inhibited cell growth by over 50% at concentrations as low as 10 µM after three days of treatment .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study demonstrated that these compounds significantly reduced nitric oxide production in activated macrophages, indicating their potential as therapeutic agents for inflammatory conditions .
Properties
Molecular Formula |
C9H14N2O3 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
methyl 2-(2-ethyl-5-methyl-3-oxo-1H-pyrazol-4-yl)acetate |
InChI |
InChI=1S/C9H14N2O3/c1-4-11-9(13)7(6(2)10-11)5-8(12)14-3/h10H,4-5H2,1-3H3 |
InChI Key |
UPFUFGIKISEYSF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C(N1)C)CC(=O)OC |
Origin of Product |
United States |
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